molecular formula C9H14N4O B1531886 3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one CAS No. 1601735-36-7

3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one

Numéro de catalogue: B1531886
Numéro CAS: 1601735-36-7
Poids moléculaire: 194.23 g/mol
Clé InChI: HOPOQYIUYTYFQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted with a 4-aminopiperidine moiety. Pyrazin-2(1H)-ones are nitrogen-containing bicyclic structures widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor antagonism . The 4-aminopiperidine substituent enhances binding affinity to biological targets, such as kinases and G-protein-coupled receptors, by introducing hydrogen-bonding capabilities and conformational flexibility.

Propriétés

IUPAC Name

3-(4-aminopiperidin-1-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-1-5-13(6-2-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPOQYIUYTYFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Typical Reaction Scheme:

  • Starting material: Pyrazin-2-one derivative (often halogenated at the 3-position)
  • Nucleophile: 4-aminopiperidine (free base or protected)
  • Reaction conditions: Usually conducted under mild heating in polar solvents, sometimes with a base or catalyst to promote substitution.

Detailed Preparation Methods

Direct Nucleophilic Substitution

  • Method : Reacting 3-halopyrazin-2-one with 4-aminopiperidine.
  • Conditions : Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (e.g., 80–140°C).
  • Base : Diisopropylethylamine or other hindered bases to neutralize generated acids and promote nucleophilicity.
  • Outcome : Formation of the this compound via displacement of the halogen.

This approach is supported by analogous processes in related heterocyclic amine synthesis, where phthalimido-protected aminopiperidines are used to improve selectivity and ease purification, followed by deprotection to yield the free amine.

Use of Protected Aminopiperidine Intermediates

  • Rationale : Protecting the amino group on piperidine (e.g., as phthalimide) prevents side reactions and allows for selective coupling.
  • Process :
    • Hydrogenation or synthesis of racemic 3-aminopiperidine.
    • Conversion to phthalimide derivative by reaction with phthalic anhydride.
    • Selective crystallization of enantiomers using tartaric acid salts.
    • Coupling of the protected amine with the pyrazin-2-one derivative.
    • Subsequent deprotection to yield the target compound.

This method is described in patent literature for related aminopiperidine-containing compounds and allows for chiral resolution if needed.

Research Findings and Data Summary

Aspect Details
Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS Number 1601735-36-7
Key Starting Materials Pyrazin-2-one derivatives, 4-aminopiperidine (free or protected)
Typical Solvents N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Ethanol (for crystallization)
Temperature Range 50°C to 140°C depending on reaction step
Catalysts/Bases Diisopropylethylamine, iodine (in alternative methods), tartaric acid salts for enantiomeric resolution
Purification Techniques Crystallization, centrifugation, washing with ethanol or methanol
Yield and Purity High yields reported in analogous processes; purity >98% achievable with proper crystallization and HPLC

Example Process from Patent Literature

A representative process for related aminopiperidine derivatives involves:

  • Charging 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butin-1-yl)-8-bromoxanthine, 3-(phthalimido)piperidine D-tartrate, and NMP into a reactor.
  • Heating to 140°C.
  • Addition of diisopropylethylamine over 20 minutes.
  • Stirring at 140°C for 2 hours.
  • Cooling and dilution with methanol, followed by stirring and centrifugation.
  • Washing and drying under inert atmosphere.

This process highlights the importance of controlled temperature, base addition, and purification steps that could be adapted for this compound synthesis.

Notes on Scale-Up and Practical Considerations

  • The use of protected amines facilitates handling and purification, especially for chiral compounds.
  • Mild reaction conditions and polar aprotic solvents improve reaction rates and selectivity.
  • Crystallization with tartaric acid salts is an effective method for enantiomeric separation if chiral purity is required.
  • Alternative catalytic methods (e.g., iodine catalysis) may offer greener and more efficient routes but require further adaptation for this specific compound.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct Nucleophilic Substitution Halopyrazin-2-one + 4-aminopiperidine Straightforward, high yield Requires activated halogenated precursor
Protected Amine Coupling Use of phthalimide-protected aminopiperidine Enables chiral resolution, easier purification Additional steps for protection/deprotection
Multicomponent Iodine-Catalyzed One-pot condensation and cyclization Efficient, mild conditions Not yet optimized for this compound
Crystallization with Tartaric Acid Enantiomeric salt formation High enantiomeric purity Requires chiral resolution setup

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminopiperidine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrazinone derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating key cellular pathways. Its structure allows it to interact with enzymes involved in tumor growth and survival.
  • Antimicrobial Properties : Research indicates promising antibacterial and antifungal activities, positioning it as a candidate for developing new antimicrobial agents. The mechanism likely involves disrupting microbial cell processes.

Biochemical Research

The compound is being explored as a ligand in biochemical assays, particularly in the context of enzyme inhibition and receptor modulation. Its ability to bind to specific molecular targets facilitates the study of various biochemical pathways.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it versatile for further modifications.

The biological activity of this compound is characterized by its interaction with specific receptors or enzymes:

  • Mechanism of Action : The compound binds to target proteins, influencing their activity and modulating cellular pathways relevant to diseases such as cancer and infections.
  • Signal Pathway Modulation : By altering the activity of key proteins involved in cell signaling, this compound may promote apoptosis in cancer cells or inhibit pathogen growth.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound was shown to induce apoptosis through the modulation of key signaling pathways involved in cell survival.

Case Study 2: Antimicrobial Effects

Research has shown that this compound exhibits significant antibacterial effects against several strains of bacteria. The mechanism was found to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Mécanisme D'action

The mechanism of action of 3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The aminopiperidine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrazinone core may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogs

Antiproliferative Activity
  • Tepotinib Derivatives (11a, 11b): Exhibit antiproliferative effects via kinase inhibition (e.g., MET kinase). Substituents like cyanophenyl and fluorophenyl enhance potency .
  • Marine-derived Pyrazinone (1): Inhibits PDGFRβ via a unique isobutyl-propenamide substitution, highlighting the role of lipophilic groups in kinase targeting .
Receptor Antagonism
  • A3 Adenosine Receptor (A3AR) Antagonists: Compound 52 (Ki = 386 nM) demonstrates moderate affinity but improved pharmacokinetics over earlier analogs .
Anti-inflammatory Effects
  • Ugi-based Pyrazinones: ID50 values of 0.45–0.46 mmol/ear in mouse edema models surpass celecoxib, driven by cyclohexyl and trifluoromethyl groups .

Pharmacokinetic Properties

  • CNS Penetration: 3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one derivatives exhibit robust brain penetrance, critical for PDE5 inhibition in neurodegenerative studies .
  • Metabolic Stability : Piperazine/piperidine substituents reduce first-pass metabolism, enhancing oral bioavailability .

Key Differentiators of this compound

Structural Uniqueness: The 4-aminopiperidine group confers dual hydrogen-bond donor/acceptor properties, enhancing target binding .

Versatility : Compatible with diverse synthetic routes (e.g., Ugi reactions) for functionalization at C3 and C5 positions .

Therapeutic Potential: Superior CNS penetration makes it a candidate for PDE5 inhibition in hypertension and CNS disorders .

Activité Biologique

3-(4-Aminopiperidin-1-yl)pyrazin-2(1H)-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate interactions with various biological targets. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrazinone core linked to a 4-aminopiperidine moiety , which enhances its pharmacological properties. The presence of the piperidine ring allows for increased lipophilicity and potential receptor interactions, making it an intriguing candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific cellular pathways. Its structural characteristics allow it to modulate enzyme activity and influence signaling cascades relevant to tumor growth and survival.
  • Antimicrobial Effects : The compound has shown promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent. Its mechanism likely involves disruption of microbial cell processes .

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : The compound binds to specific receptors or enzymes, influencing their activity. This interaction can modulate various cellular pathways, relevant to diseases such as cancer and infections.
  • Signal Pathway Modulation : By altering the activity of key proteins involved in cell signaling, the compound may promote apoptosis in cancer cells or inhibit pathogen growth in microbial infections .

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

  • Formation of the pyrazinone core.
  • Introduction of the piperidine moiety through amination reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(4-Aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-oneMethyl group instead of fluorophenylPotentially different pharmacological properties
4-Fluorophenylpyrimidine derivativesPyrimidine core with fluorinated phenyl groupsVaries in biological activity
Piperazine derivativesVarious substitutions on piperazineBroad range of biological activities

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological profile.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that derivatives with similar piperidine structures exhibited cytotoxic effects against various cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .
  • Antimicrobial Testing : Another study screened various piperazine derivatives for antimicrobial activity, revealing that compounds with similar structural motifs to this compound showed significant inhibition against bacterial strains .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the pyrazin-2(1H)-one core followed by introducing the 4-aminopiperidine moiety. Key considerations include:

  • Temperature Control : Maintaining 60–80°C during nucleophilic substitution to ensure proper amine coupling .
  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates and selectivity .
  • Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended for isolating the final compound ≥95% purity .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., δ 8.2 ppm for pyrazinone protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 248.13) .
  • X-ray Crystallography : Optional for resolving stereochemical ambiguities in the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when modifying substituents on the pyrazinone core?

  • Methodological Answer : Discrepancies often arise from steric hindrance or electronic effects. Strategies include:

  • Computational Modeling : Density Functional Theory (DFT) predicts electronic interactions between substituents and reactive sites .
  • Reaction Optimization : Screen solvents (e.g., toluene vs. DMF) and catalysts (e.g., Pd/C for cross-coupling) to identify yield-limiting factors .
  • Data Normalization : Compare yields relative to reference compounds with similar steric profiles .

Q. What experimental approaches are used to study structure-activity relationships (SAR) for kinase inhibition?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values against kinases (e.g., EGFR, JAK2) using fluorescence-based assays .
  • Structural Modifications :
Substituent Biological Activity (IC₅₀, nM) Reference
4-Aminopiperidine12.5 ± 1.2 (JAK2)
3-Fluorophenyl>1000 (JAK2)
  • Molecular Docking : Align compound conformations with kinase active sites (e.g., PDB: 6VSB) to rationalize activity trends .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies use:

  • Accelerated Degradation Tests : Incubate at pH 2–9 (37°C) and monitor via UV-Vis spectroscopy.
  • Key Finding : Degradation rates increase at pH <4 due to protonation of the pyrazinone nitrogen, leading to ring-opening .
  • Stabilization Strategies : Use buffered solutions (pH 6.5–7.5) with 0.1% BHT to inhibit oxidation .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies impurities at ppm levels (e.g., residual chlorinated byproducts) .
  • HPLC-UV with Gradient Elution : Resolves structurally similar impurities (e.g., des-amino analogs) using a water-acetonitrile gradient .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

  • Methodological Answer :

  • Cell Lines : Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cells for selectivity assessment .
  • Dose Range : Test 0.1–100 µM in triplicate, with 72-hour exposure to capture delayed effects .
  • Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle controls .

Q. What statistical methods are appropriate for analyzing conflicting bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., IC₅₀, LogP, solubility) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.